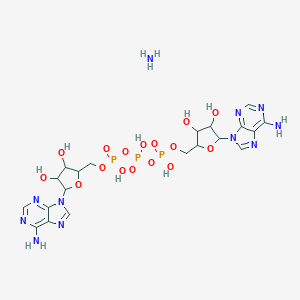

P1,P3-Di(adenosine-5') triphosphate ammonium salt

Description

Sodium glycerophosphate (NaGP), with the molecular formula C₃H₇Na₂O₆P (disodium 2,3-dihydroxypropyl phosphate), is a phosphate ester salt widely used in medical and nutritional applications . It serves as a phosphate supplement to correct deficiencies and is integral to parenteral nutrition (PN) for preterm infants, enabling higher calcium and phosphorus delivery compared to inorganic phosphate . Its synthesis involves controlled esterification and hydrolysis reactions, optimizing purity and yield for pharmaceutical use .

Properties

IUPAC Name |

azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSQTRWRSNNYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N11O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585122 | |

| Record name | azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-40-4 | |

| Record name | azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclic Trimetaphosphate Intermediate Method

The activation of nucleoside triphosphates (NTPs) via cyclic trimetaphosphate intermediates represents a foundational strategy. Adenosine 5′-triphosphate (ATP) reacts with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF), forming a cyclic trimetaphosphate intermediate. Subsequent reaction with adenosine 5′-monophosphate (AMP) yields Ap₃A through nucleophilic attack at the γ-phosphate (Scheme 1).

Reaction Conditions :

-

Solvent : Anhydrous DMF or dimethyl sulfoxide (DMSO)

-

Catalyst : Dicyclohexylcarbodiimide (DCC)

-

Temperature : 25–37°C

Limitations :

-

Low yields due to competing hydrolysis byproducts.

-

Requires extensive purification via ion-exchange chromatography.

CDI-Activated Pyrophosphate Method

The 1,1'-carbonyldiimidazole (CDI)-mediated activation of pyrophosphate significantly improves synthesis efficiency. CDI reacts with pyrophosphate to form P1,P-di(1-imidazolyl)pyrophosphate, which subsequently couples with AMP (Scheme 2).

Optimized Protocol :

-

Activation : Pyrophosphate (2 equiv) + CDI (4 equiv) in DMF, 2 h at 25°C.

-

Coupling : Add AMP (1 equiv) with ZnCl₂ (0.5 equiv), stir for 3–16 h.

-

Purification : Precipitation with sodium perchlorate in acetone.

Advantages :

Key Data :

| Method | Reagents | Time (h) | Yield | Purity |

|---|---|---|---|---|

| CDI-Activated | CDI, ZnCl₂ | 3–16 | 45% | 90% |

| Trimetaphosphate | EDC, DCC | 24–48 | 30% | 85% |

Enzymatic Synthesis Strategies

Adenylate Kinase-Catalyzed Phosphorylation

Adenylate kinase (AK) facilitates the reversible transfer of phosphate groups between nucleotides. In the presence of excess ATP and AMP, AK catalyzes the formation of Ap₃A via a two-step mechanism:

Reaction Conditions :

Advantages :

-

High regioselectivity for P1,P3 linkage.

-

Avoids toxic reagents.

Ribonuclease A (RNase A)-Mediated Synthesis

RNase A catalyzes the condensation of ATP with adenosine in the presence of tetrametaphosphate ([PPN]₂[P₄O₁₁]). This method produces Ap₃A via a cyclic tetrametaphosphate intermediate, which undergoes ring-opening hydrolysis (Scheme 3).

Key Steps :

-

Activation : Adenosine + [PPN]₂[P₄O₁₁] → Adenosine tetrametaphosphate.

Yield : 85–92% from starting nucleoside.

Mechanistic Insight :

-

RNase A’s active-site cleft accommodates the oligophosphate chain, enabling precise bond formation.

-

X-ray crystallography confirms terminal phosphate binding in the P1 subsite.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance mixing and thermal control. A representative process includes:

-

Step 1 : CDI-mediated pyrophosphate activation in a microreactor (residence time: 10 min).

-

Step 2 : AMP coupling in a packed-bed reactor with immobilized ZnCl₂ catalyst.

-

Step 3 : In-line HPLC monitoring for real-time purity assessment.

Output :

Crystallization and Purification

Post-synthesis purification involves multistep crystallization:

-

Ethanol Precipitation : Removes unreacted AMP and CDI byproducts.

-

Ammonium Sulfate Gradients : Isolates Ap₃A via salting-out (80% saturation).

-

Lyophilization : Yields ammonium salt form with <0.1% moisture.

Quality Control Metrics :

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | Ion-pair HPLC |

| Residual Solvents | <50 ppm | GC-MS |

| Phosphate Content | 3.0 ± 0.2 | Malachite Green Assay |

Mechanistic and Kinetic Analysis

Role of Divalent Cations

Mg²⁺ and Zn²⁺ enhance phosphorylation rates by stabilizing transition states:

-

Mg²⁺ : Coordinates with phosphate oxygens, reducing activation energy by 15–20 kJ/mol.

-

Zn²⁺ : Acts as a Lewis acid, polarizing the P–O bond during CDI-mediated coupling.

Binding Constants :

| Cation | log K (M⁻¹) |

|---|---|

| Mg²⁺ | 3.2 ± 0.1 |

| Zn²⁺ | 4.8 ± 0.2 |

Hydrolytic Degradation Pathways

Ap₃A undergoes enzymatic and non-enzymatic hydrolysis:

-

5′-Nucleotidase : Cleaves terminal phosphates ( Kₘ = 12.5 μM, Vₘₐₓ = 8.3 nmol/min/mg).

-

Alkaline Phosphatase : Degrades Ap₃A to adenosine at pH 10.5 ( Kₘ = 25.8 μM).

Stability Profile :

| Condition | Half-Life (h) |

|---|---|

| pH 7.4, 25°C | 48 ± 2 |

| pH 10.5, 37°C | 1.5 ± 0.3 |

| 0.1 M MgCl₂, pH 7.4 | 72 ± 4 |

Reaction Optimization Strategies

Solvent Engineering

Anhydrous DMF increases coupling efficiency by minimizing hydrolysis:

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Ap₃A undergoes redox reactions due to its adenine heterocycles and phosphate backbone:

- Oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions, leading to hydroxylation or cleavage of the adenine ring .

- Reduction : Sodium borohydride (NaBH₄) reduces the compound’s carbonyl groups, stabilizing it for storage .

Critical Conditions :

| Reaction Type | Reagents | Temperature | pH | Major Products |

|---|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | 25–40°C | 2–4 | 8-Oxo-Ap₃A, adenine derivatives |

| Reduction | NaBH₄, LiAlH₄ | 0–10°C | 7–9 | Dihydro-Ap₃A, stabilized forms |

Substitution Reactions

The triphosphate bridge serves as a site for nucleophilic attacks:

- Phosphate Substitution : Hydroxide ions (OH⁻) or ammonia (NH₃) replace terminal phosphate groups, forming Ap₂A or adenosine monophosphate (AMP) .

- Electrophilic Halogenation : Iodine (I₂) or bromine (Br₂) selectively halogenates the C8 position of adenine under mild conditions .

Example Reaction :

Enzymatic Hydrolysis

Ap₃A is hydrolyzed by specific phosphatases and nucleotidases:

- 5′-Nucleotidase : Cleaves terminal phosphates, yielding ADP and AMP .

- Alkaline Phosphatase : Degrades Ap₃A to adenosine at pH 9–11 .

Kinetic Parameters :

| Enzyme | (μM) | (nmol/min/mg) | pH Optimum |

|---|---|---|---|

| 5′-Nucleotidase | 12.5 | 8.3 | 7.4 |

| Alkaline Phosphatase | 25.8 | 15.6 | 10.5 |

CDI-Activated Pyrophosphate Method

- Reagents : 1,1'-Carbonyldiimidazole (CDI), AMP, ZnCl₂ .

- Advantage : Reduces reaction time from 24–48 hours to 3–16 hours .

Comparison of Synthetic Routes :

| Method | Reagents | Time | Yield | Purity |

|---|---|---|---|---|

| Mechanochemical | MgCl₂, tetrazole | 90 min | 37% | 95% |

| CDI-Activated | CDI, ZnCl₂ | 3–16 h | 45% | 90% |

Coordination Chemistry

Ap₃A forms complexes with divalent cations, influencing its stability:

- Mg²⁺/Ca²⁺ Binding : Stabilizes the triphosphate bridge () .

- Zn²⁺-Mediated Reactions : Enhances phosphorylation rates in enzymatic assays .

Photochemical Degradation

UV exposure (254 nm) induces cleavage of the adenine ring and phosphate backbone:

Scientific Research Applications

Chemistry

In chemical research, Ap3A is utilized as a reagent in synthesizing nucleotides and nucleotide analogs. Its high-energy phosphate bonds make it an essential substrate or cofactor in enzymatic reactions, facilitating phosphorylation processes critical for synthesizing nucleic acids, proteins, and other biomolecules .

Key Uses:

- Substrate in Enzymatic Reactions: Serves as a cofactor that transfers phosphate groups.

- Synthesis of Nucleic Acids: Provides necessary phosphate groups for polymerization reactions.

Biology

Ap3A plays a crucial role in cellular signaling pathways. It acts as a signaling molecule influencing various cellular processes such as growth, differentiation, and apoptosis. Its interaction with purinergic receptors is significant for modulating metabolic processes and cellular responses .

Biological Mechanisms:

- Signaling Molecule: Influences cell growth and differentiation.

- Interaction with Receptors: Activates specific receptors that mediate cellular responses.

Medicine

In medical research, this compound is investigated for its therapeutic potential. Studies have shown its ability to modulate immune responses, suggesting applications in treating diseases such as cancer and autoimmune disorders .

Potential Therapeutic Applications:

- Immune Modulation: Investigated for its role in enhancing or suppressing immune responses.

- Disease Treatment: Explored for potential applications in various medical conditions.

Industrial Applications

In industrial settings, Ap3A is used in pharmaceutical production and biochemical assays. It serves as a vital component in developing diagnostic tools and research reagents due to its ability to facilitate complex biochemical reactions .

Industrial Uses:

- Pharmaceutical Production: Integral in synthesizing drugs that require nucleotide components.

- Biochemical Assays: Utilized in assays that measure enzymatic activity or cellular responses.

Case Study 1: Role in Cancer Research

Research has demonstrated that Ap3A can inhibit cancer cell proliferation by modulating signaling pathways related to cell cycle regulation. This suggests potential applications in developing cancer therapies.

Case Study 2: Immune Response Modulation

Studies indicate that Ap3A influences T-cell activation and proliferation, providing insights into its role as an immunomodulator. This property has implications for treating autoimmune diseases.

Mechanism of Action

P1,P3-Di(adenosine-5’) triphosphate ammonium salt exerts its effects by interacting with specific molecular targets and pathways. It acts through various purinergic receptors in the nervous system, influencing cellular signaling and metabolic processes. The compound also activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro .

Comparison with Similar Compounds

Solubility and Gelation Properties

In chitosan-based thermosensitive hydrogels, the cation (Na⁺, Ca²⁺, Mg²⁺) in glycerophosphate salts significantly influences gelation kinetics and solubility:

- Key Findings :

- Calcium glycerophosphate accelerates gelation under isothermal conditions but has poor solubility, leading to turbidity and reduced scaffold stability .

- Magnesium glycerophosphate increases phase transition temperature slightly but drastically prolongs gelation time, limiting its utility in rapid gel-forming applications .

- Sodium glycerophosphate balances solubility and gelation efficiency, making it the preferred choice for injectable hydrogels in drug delivery .

Sodium Glycerophosphate vs. Inorganic Phosphate

Clinical Outcomes in Preterm Infants

A retrospective study (n=402) compared NaGP and inorganic phosphate in PN :

| Outcome | Sodium Glycerophosphate Group | Inorganic Phosphate Group |

|---|---|---|

| Serum ALP Levels | Lower | Higher |

| Incidence of Seizures | 2.9% | 7.1% |

| Hypocalcemia Risk | Higher* | Lower |

*Hypocalcemia linked to maternal gestational diabetes in the NaGP cohort .

- Mechanistic Insights: NaGP provides bioavailable phosphate directly, enhancing mineral retention compared to inorganic phosphate, which relies on intracellular displacement . Limitations include suboptimal calcium-phosphate ratios in NaGP formulations, necessitating careful monitoring .

Sodium Glycerophosphate vs. Disodium Phenyl Phosphate

Enzyme Inhibition Efficiency

In assays for 5'-nucleotidase activity, sodium glycerophosphate exhibits distinct alkaline phosphatase inhibition compared to disodium phenyl phosphate :

- NaGP: Higher specificity for 5'-nucleotidase, reducing interference in clinical diagnostics.

- Disodium Phenyl Phosphate : Broader phosphatase inhibition, leading to less precise results .

Functional and Economic Considerations

- Synthesis and Purity : NaGP production via controlled esterification (135°C, pH 4.6) ensures >85% purity, whereas calcium and magnesium salts face challenges in crystallization and yield .

- Cost-Effectiveness: Sodium glycerophosphate’s scalability and stability make it economically favorable over magnesium glycerophosphate, which requires prolonged reaction times .

Biological Activity

P1,P3-Di(adenosine-5') triphosphate ammonium salt (often abbreviated as DiATP) is a significant member of the diadenosine oligophosphate family, known for its diverse biological activities and roles in cellular signaling. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

Overview of this compound

- Chemical Formula : C20H24N9O16P3 · NH3

- Molecular Weight : 756.41 g/mol

- CAS Number : 102783-40-4

DiATP is synthesized through the phosphorylation of adenosine derivatives and serves as a crucial signaling molecule in various biological processes, including cell growth, differentiation, and apoptosis. Its unique triphosphate linkage distinguishes it from other diadenosine polyphosphates, allowing it to participate in distinct biochemical pathways.

DiATP exerts its biological effects primarily through interactions with purinergic receptors. These receptors are involved in numerous cellular functions, including:

- Cellular Signaling : DiATP activates purinergic receptors, influencing intracellular signaling cascades.

- Metabolic Processes : It plays a role in energy transfer processes within cells.

- Modulation of Enzyme Activity : DiATP can activate 5’-nucleotidase and inhibit adenosine kinase, affecting nucleotide metabolism.

Biological Activities

- Cell Growth and Differentiation

-

Apoptosis and Autophagy

- Research indicates that high concentrations of extracellular ATP (and by extension, DiATP) can induce autophagy and apoptosis in neuronal cells. A study demonstrated that treatment with ATP led to increased apoptosis rates after prolonged exposure, suggesting a protective autophagic response initially .

- Immune Response Modulation

Case Study 1: Neuronal Cell Response to DiATP

A study conducted on SH-SY5Y cells demonstrated that treatment with varying concentrations of ATP resulted in distinct cellular responses:

- Autophagy peaked at 1 hour post-treatment.

- Apoptosis peaked at 3 hours , indicating a temporal relationship between these processes in response to ATP exposure .

Case Study 2: Sepsis and Neutrophil Activation

In a preclinical model using C57BL/6 mice, the effects of systemic ATP on neutrophil activation were evaluated:

- Mice treated with suramin (an ATP antagonist) showed reduced neutrophil activation but increased bacterial spread.

- Conversely, removal of systemic ATP improved neutrophil chemotaxis and survival rates during sepsis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Adenosine triphosphate (ATP) | Contains three phosphate groups | Primary energy currency of the cell |

| P1,P4-Di(adenosine-5') tetraphosphate ammonium salt | Two adenosine units linked by four phosphate groups | Involved in different signaling pathways |

| This compound | Two adenosines linked by three phosphate groups | Distinct biological activities compared to P1,P4 |

DiATP's unique structure allows it to engage in specific interactions that differentiate its biological roles from other adenosine derivatives.

Q & A

Basic: What analytical methods are recommended to confirm the structural integrity of Ap3A in experimental preparations?

Methodological Answer:

- Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR): Used to resolve phosphate linkages in Ap3A. The chemical shifts of α-, β-, and γ-phosphates distinguish Ap3A from mononucleotides (e.g., ATP) and other ApnA homologs (e.g., Ap4A) .

- High-Performance Liquid Chromatography (HPLC): Ion-pairing reverse-phase HPLC with UV detection (λ = 260 nm) separates Ap3A from degradation products (e.g., ADP, AMP). Mobile phases often contain tetrabutylammonium acetate for ion pairing .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode confirms molecular mass (MW = 807.4 g/mol for ammonium salt) and detects hydrolytic byproducts .

Basic: What enzymatic assays are suitable for studying Ap3A’s interaction with ATPases or kinases?

Methodological Answer:

- ATPase Inhibition Assays: Ap3A competes with ATP in reactions monitored via malachite green phosphate detection. Example: Pre-incubate ATPase (e.g., pyrophosphatase) with Ap3A (1–10 mM) and measure residual ATP hydrolysis using a coupled NADH oxidation system .

- Kinase Activity Profiling: Use γ-³²P-ATP in kinase reactions (e.g., threonine kinase) with Ap3A as a potential inhibitor. Quantify ³²P incorporation into substrates via autoradiography .

Advanced: How does Ap3A modulate P2Y13 receptor signaling compared to ADP or ATP?

Methodological Answer:

- Competitive Binding Assays: Radiolabeled [³H]-ADP is displaced by Ap3A in membrane preparations from P2Y13-expressing cells (e.g., HEK293). IC₅₀ values reveal affinity differences .

- cAMP Measurement: Ap3A’s effect on ADP-induced cAMP inhibition is quantified using FRET-based cAMP biosensors. Ap3A (10–100 µM) may act as a partial agonist, requiring dose-response comparisons with ATP/ADP .

Advanced: What challenges arise when quantifying Ap3A in extracellular matrices, and how are they addressed?

Methodological Answer:

- Interference from Nucleotidases: Use enzyme inhibitors (e.g., Ap5A for adenylate kinase, 1 mM) in sample buffers to prevent Ap3A degradation .

- Matrix Complexity: Solid-phase extraction (SPE) with strong anion-exchange cartridges enriches Ap3A from biological fluids. Validate recovery rates using spiked isotopically labeled Ap3A (¹⁵N/¹³C) .

Basic: What storage conditions optimize Ap3A stability for long-term use?

Methodological Answer:

- Lyophilized Form: Store at –20°C in anhydrous, oxygen-free containers to prevent hydrolysis. Reconstitute in Tris-EDTA buffer (pH 7.4) to chelate divalent cations that accelerate degradation .

- Solution Stability: Aqueous solutions (1–10 mM) in HEPES (pH 7.0) retain >90% integrity for 48 hours at 4°C. Avoid freeze-thaw cycles .

Advanced: How do Ap3A’s metal-chelating properties influence its role in metalloenzyme systems?

Methodological Answer:

- Mg²⁺ Chelation Studies: Ap3A (5 mM) reduces Mg²⁺-dependent enzyme activity (e.g., hexokinase) by 40–60%. Activity is restored by adding excess MgCl₂ (10 mM), confirming chelation .

- Isothermal Titration Calorimetry (ITC): Quantifies Ap3A’s binding affinity for Zn²⁺ or Ca²⁺, which may regulate its interaction with metal-dependent phosphatases .

Basic: How can Ap3A be distinguished from Ap4A or Ap5A in mixed nucleotide samples?

Methodological Answer:

- Ion-Exchange Chromatography: Using a DEAE-Sepharose column with a NaCl gradient (0.1–1.0 M), Ap3A elutes earlier than Ap4A/Ap5A due to lower negative charge .

- Capillary Electrophoresis (CE): At pH 8.5, migration times correlate with charge-to-mass ratios, resolving Ap3A (shorter migration) from longer-chain ApnAs .

Advanced: What experimental models elucidate Ap3A’s role in cellular stress responses?

Methodological Answer:

- Oxidative Stress Induction: Treat HEK293 cells with H₂O₂ (0.5 mM) and measure extracellular Ap3A via luciferase-based ATP assays (cross-reactivity <5% for Ap3A vs. ATP) .

- Knockdown Studies: siRNA targeting ApnA hydrolases (e.g., FHIT) increases intracellular Ap3A levels, linked to apoptosis via caspase-3 activation assays .

Advanced: How does Ap3A compare to non-hydrolyzable ATP analogs (e.g., AMP-PNP) in competitive inhibition studies?

Methodological Answer:

- Kinetic Assays: For P2X7 receptors, Ap3A (IC₅₀ = 50 µM) shows weaker inhibition than AMP-PNP (IC₅₀ = 10 µM). Use fluorometric Ca²⁺ flux assays (Fluo-4 dye) to compare real-time inhibition .

- Molecular Docking: Ap3A’s flexible triphosphate bridge may reduce binding affinity vs. rigid ATP analogs. Validate with mutagenesis (e.g., P2X7 receptor ATP-binding pocket mutants) .

Advanced: What methodologies track Ap3A’s metabolic flux in nucleotide salvage pathways?

Methodological Answer:

- Stable Isotope Tracing: Feed cells ¹³C-glucose and monitor ¹³C-labeled Ap3A via LC-MS/MS. Compare incorporation rates with ATP/ADP to map precursor-product relationships .

- Enzyme Knockout Models: CRISPR-Cas9 deletion of ApnA synthetases (e.g., diadenosine tetraphosphatase) alters Ap3A pools, quantified by enzymatic cycling assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.